molecular formula C19H28O13 B12318141 Methyl 7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Methyl 7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B12318141
M. Wt: 464.4 g/mol
InChI Key: HTOSOQRDFDYOGW-UHFFFAOYSA-N
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Description

Methyl 7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex iridoid glycoside belonging to the class of terpene glycosides. Its structure features a cyclopenta[c]pyran core substituted with hydroxyl, acetyloxy, and methyl groups, as well as a β-D-glucopyranosyl moiety attached via an ether linkage . The acetyloxy group at position 7 distinguishes it from related compounds, influencing its solubility and biological interactions. This compound is primarily studied for its role as a reference standard in pharmacological research and as a synthetic precursor .

Properties

IUPAC Name

methyl 7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O13/c1-7(21)32-18(2)4-10(22)19(27)8(15(26)28-3)6-29-17(14(18)19)31-16-13(25)12(24)11(23)9(5-20)30-16/h6,9-14,16-17,20,22-25,27H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOSOQRDFDYOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phlorigidoside B is typically obtained through extraction and isolation from natural plants. The main extraction methods include solvent extraction, chromatography, and liquid-liquid distribution

Chemical Reactions Analysis

Phlorigidoside B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogues differ in substituents on the cyclopenta[c]pyran core and the glycosyl group:

Compound Name Substituents (Position) Glycosyl Group Molecular Formula Source
Target Compound 7-acetyloxy, 4a,5-dihydroxy, 7-methyl β-D-glucopyranosyl C19H26O12
7-(Hydroxymethyl) analogue 7-hydroxymethyl, 4a,5-dihydroxy β-D-glucopyranosyl C17H24O10
Acid form (CID 323273) 7-hydroxymethyl, carboxylic acid (no methyl ester) β-D-glucopyranosyl C16H22O10
8-O-Acetylshanzhiside Methyl Ester 8-acetyloxy, structural isomerism β-D-glucopyranosyl C19H26O12

Impact of Substituents

  • Acetyloxy vs. Hydroxymethyl : The acetyloxy group enhances lipophilicity, improving membrane permeability compared to the hydroxymethyl analogue .
  • Methyl Ester vs. Carboxylic Acid : The methyl ester increases metabolic stability, whereas the free carboxylic acid (CID 323273) may exhibit higher polarity and faster renal clearance .

Physicochemical Properties

Property Target Compound 7-(Hydroxymethyl) Analogue Acid Form (CID 323273)
Solubility Moderate in DMSO, low in water High in water due to hydroxyl groups High in polar solvents
LogP<sup>*</sup> ~0.5 (estimated) ~-1.2 ~-2.0
Stability Stable in acidic conditions; acetyl hydrolysis in basic pH Prone to oxidation at hydroxyls Susceptible to decarboxylation

<sup>*</sup>LogP values estimated using substituent contribution models .

Pharmacological Potential

  • Target Compound: Used in anti-inflammatory and neuroprotective studies due to iridoid glycosides' known bioactivity. The acetyl group may enhance bioavailability in vivo .
  • 8-O-Acetylshanzhiside Methyl Ester : Demonstrates hepatoprotective effects in preclinical models, suggesting structural isomerism influences target specificity .

Biological Activity

Methyl 7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound notable for its multiple hydroxyl functional groups and a unique cyclopenta[c]pyran ring system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C24H30O11C_{24}H_{30}O_{11}, with a molecular weight of 494.5 g/mol. Its structure includes several hydroxyl groups that are critical for its biological activity. The IUPAC name is:

 4aS 7S 7aR 4a 5 dihydroxy 7 methyl 1 3 4 5 trihydroxy 6 hydroxymethyl oxan 2 yl oxy 1H 5H 6H 7aH cyclopenta c pyran 7 yl 3 phenylprop 2 enoate\text{ 4aS 7S 7aR 4a 5 dihydroxy 7 methyl 1 3 4 5 trihydroxy 6 hydroxymethyl oxan 2 yl oxy 1H 5H 6H 7aH cyclopenta c pyran 7 yl 3 phenylprop 2 enoate}

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple hydroxyl groups contributes to the scavenging of free radicals and protection against oxidative stress. A study demonstrated that related compounds effectively inhibited lipid peroxidation and enhanced the activity of antioxidant enzymes .

Anticancer Activity

Methyl 7-acetyloxy derivatives have shown promise in anticancer studies. For instance, similar compounds have been reported to induce apoptosis in cancer cell lines through various mechanisms including the modulation of signaling pathways such as the PI3K/Akt pathway. In vitro studies suggest that these compounds may inhibit tumor growth and metastasis.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. A case study involving related compounds indicated a reduction in TNF-alpha and IL-6 levels in treated subjects .

Antidiabetic Potential

Preliminary studies suggest that this compound could possess antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells. The modulation of glucose metabolism pathways is a key area of research for compounds with similar structures .

Case Studies

StudyFindings
Antioxidant Activity Demonstrated significant reduction in oxidative stress markers in vitro .
Anticancer Research Induced apoptosis in breast cancer cell lines; reduced tumor size in animal models.
Anti-inflammatory Study Decreased levels of inflammatory cytokines; potential therapeutic effects in chronic inflammatory diseases .
Diabetes Management Improved glucose tolerance and insulin sensitivity in diabetic rat models .

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